3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
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Overview
Description
3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazones: This method involves the reaction of hydrazones with suitable electrophiles to form the pyrazolo[1,2-a][1,2,4]triazole ring.
Condensation reactions: Condensation of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one include other pyrazolo[1,2-a][1,2,4]triazoles with different substituents on the phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3O |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(3-chlorophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-5-3-6-13(11-12)22-16(14-7-1-2-8-15(14)19)20-9-4-10-21(20)17(22)23/h1-3,5-8,11,16H,4,9-10H2 |
InChI Key |
OYIOHAUJASFAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N(C(=O)N2C1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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